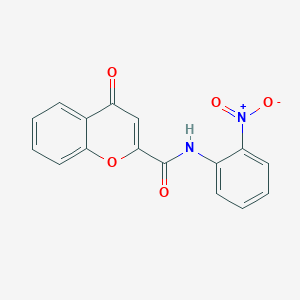

N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, also known as NOCC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Chemical Biology and Metabolism Studies

- Bioactive Nitrosylated and Nitrated Derivatives : Researchers have identified nitrosylated and nitrated compounds derived from this molecule. For instance, incubation with microbial degradation products led to the formation of N-(2-hydroxy-5-nitrophenyl)acetamide , N-(2-hydroxy-5-nitrosophenyl)acetamide , and N-(2-hydroxy-3-nitrophenyl)acetamide . These compounds play a role in plant metabolism and detoxification pathways.

Phytotoxic Metabolites and Plant Responses

- Plant Defense Mechanisms : When exposed to N-(2-hydroxy-5-nitrophenyl)acetamide, plants such as Arabidopsis thaliana exhibit altered gene expression profiles. Notably, the pathogen-inducible terpene synthase TPS04 gene is significantly upregulated . Understanding these responses contributes to plant defense strategies.

Chemoselective Synthesis

- Antimalarial Drug Intermediates : Researchers have demonstrated the chemoselective acetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide , which serves as an intermediate for antimalarial drugs. Immobilized lipase plays a crucial role in this synthesis.

Medicinal Chemistry and Drug Development

- Structural Variants : Investigating derivatives of (2-nitrophenyl)phenylmethanol has revealed insights into structure-activity relationships. These studies contribute to drug design and optimization .

Environmental Impact and Soil Microorganisms

- Microbial Transformation : Soil bacteria and yeast metabolize N-(2-hydroxy-5-nitrophenyl)acetamide, producing glucoside derivatives and other transformation products. Understanding microbial interactions with this compound is relevant for environmental impact assessments .

Chemical Ecology and Natural Products

- Benzoxazinones and Beyond : N-(2-hydroxy-5-nitrophenyl)acetamide is part of the broader class of benzoxazinones, which play essential roles in plant defense and ecological interactions. Exploring its derivatives expands our knowledge of natural product chemistry .

作用機序

Target of Action

Compounds with similar structures, such as those based on a (2-nitrophenyl)methanol scaffold, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

It is known that compounds with a similar (2-nitrophenyl)methanol scaffold display anti-biofilm activity and a tight-binding mode of action . They inhibit the PqsD enzyme, disrupting the cell-to-cell communication in Pseudomonas aeruginosa .

Biochemical Pathways

The inhibition of pqsd enzyme by similar compounds can disrupt the production of signal molecules in pseudomonas aeruginosa , potentially affecting various downstream effects related to bacterial communication and biofilm formation.

Result of Action

Similar compounds have been shown to inhibit the pqsd enzyme, disrupting cell-to-cell communication in pseudomonas aeruginosa and displaying anti-biofilm activity .

Action Environment

It is known that the efficacy of similar compounds can be influenced by the specific conditions of the bacterial environment .

特性

IUPAC Name |

N-(2-nitrophenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-13-9-15(23-14-8-4-1-5-10(13)14)16(20)17-11-6-2-3-7-12(11)18(21)22/h1-9H,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPUFZRVHCYCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)

![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)

![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)

![Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2381859.png)

![(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2381870.png)